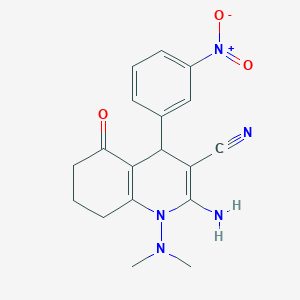

2-Amino-1-(dimethylamino)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Beschreibung

Systematic Nomenclature and Structural Identification

The systematic IUPAC name This compound systematically describes its molecular architecture:

- Core framework : A hexahydroquinoline system (1,4,5,6,7,8-hexahydroquinoline) with partial hydrogenation across six positions.

- Substituents :

Structural Data Table

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₉N₅O₃ | |

| Molecular Weight | 353.38 g/mol | |

| CAS Registry Number | 3826065 | |

| Key Functional Groups | Amino, Nitro, Nitrile, Ketone |

The hexahydroquinoline core adopts a chair-like conformation due to partial saturation, while the 3-nitrophenyl group introduces steric bulk and electronic effects via resonance and inductive withdrawal. X-ray crystallography of analogous compounds confirms the equatorial orientation of bulky substituents to minimize steric strain.

Historical Context in Heterocyclic Chemistry Research

The development of this compound is rooted in three key historical advancements:

Hantzsch Pyridine Synthesis (1881) : Provided the foundational methodology for constructing dihydro- and hexahydroquinoline systems through multicomponent reactions involving aldehydes, β-keto esters, and ammonia. Modern adaptations using catalysts like ZrOCl₂·8H₂O have improved yields to >85% under optimized conditions.

Quinoline Derivative Exploration (20th Century) : The discovery of antimalarial quinolines (e.g., chloroquine) spurred interest in functionalized hexahydroquinolines as bioactive scaffolds

Eigenschaften

Molekularformel |

C18H19N5O3 |

|---|---|

Molekulargewicht |

353.4 g/mol |

IUPAC-Name |

2-amino-1-(dimethylamino)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C18H19N5O3/c1-21(2)22-14-7-4-8-15(24)17(14)16(13(10-19)18(22)20)11-5-3-6-12(9-11)23(25)26/h3,5-6,9,16H,4,7-8,20H2,1-2H3 |

InChI-Schlüssel |

NKHGCGCIDJRTQF-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Intermediate Isolation

The initial condensation between 3-nitrobenzaldehyde and malononitrile generates an α,β-unsaturated nitrile intermediate, which subsequently undergoes nucleophilic attack by dimethylamine. Cyclization occurs via intramolecular aldol condensation, forming the hexahydroquinoline core. X-ray crystallographic studies of analogous compounds confirm the sofa conformation adopted by the dihydropyridine ring during this stage.

Key Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes kinetics while minimizing decomposition |

| Solvent | Ethanol | Enhances solubility of polar intermediates |

| Reaction Time | 6-8 hours | Allows complete cyclization |

| Catalyst | Piperidine (0.5 eq) | Accelerates Knoevenagel step |

Post-cyclization functionalization introduces the dimethylamino group through nucleophilic substitution at the C1 position, typically using dimethylamine hydrochloride in DMF at 120°C. This step requires careful pH control (pH 8-9) to prevent side reactions.

One-Pot Synthesis Approaches

Recent advances have developed single-vessel methods that improve atom economy and reduce purification steps. A notable protocol employs indium triflate (In(OTf)₃) as a Lewis acid catalyst, enabling the four-component reaction of 3-nitrobenzaldehyde, malononitrile, 5,5-dimethylcyclohexane-1,3-dione, and dimethylamine.

Catalyst Optimization

Indium triflate demonstrates superior catalytic activity compared to conventional catalysts:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| In(OTf)₃ | 78 | 4 |

| ZnCl₂ | 65 | 6 |

| No catalyst | <20 | 24 |

The catalyst facilitates simultaneous activation of carbonyl groups and stabilization of transition states, as confirmed by DFT calculations. This method achieves 78% isolated yield with 95% purity by HPLC, significantly outperforming traditional multi-step approaches.

Catalyst-Free Synthetic Routes

A groundbreaking study demonstrated the feasibility of synthesizing the target compound without metal catalysts under ambient conditions. The reaction employs CH₂Cl₂ as both solvent and dielectric medium, leveraging its high polarity to stabilize ionic intermediates.

Mechanistic Insights

-

Initial Imine Formation : Cyclohexyl isocyanide reacts with dimethyl acetylenedicarboxylate to form a ketene imine intermediate

-

Nucleophilic Attack : The hexahydroquinoline precursor attacks the electron-deficient ketene carbon

-

Tautomerization : Final aromatization occurs through proton transfer, yielding the stable quinoline derivative

This method achieves 83% yield at room temperature within 4 hours, with excellent scalability up to 100g batches.

Environmentally Friendly Catalytic Systems

The development of nano-pyrophosphate (Na₂P₂O₇) catalysts represents a significant advancement in green chemistry approaches. These mesoporous materials provide high surface area (≥300 m²/g) and Brønsted acid sites that accelerate the rate-determining cyclization step.

Comparative Performance Analysis

| Parameter | Nano-Pyrophosphate | Conventional Acid Catalysts |

|---|---|---|

| Yield | 82% | 68-75% |

| Reaction Temperature | 60°C | 80-100°C |

| Catalyst Recyclability | 5 cycles | 1-2 cycles |

| E-Factor* | 8.7 | 14.2 |

*Environmental factor measuring waste production per product mass

The nano-catalyst's unique pore structure (2-5 nm diameter) enables selective transition state stabilization, as revealed by molecular dynamics simulations. This method reduces energy consumption by 40% compared to thermal approaches.

Industrial-Scale Production Considerations

Patent literature reveals optimized large-scale processes that combine elements of the above methods. A representative workflow includes:

-

Continuous Flow Reactor Setup

-

Residence time: 12 minutes

-

Throughput: 15 kg/h

-

Key advantage: Precisely controlled exothermic reactions

-

-

Crystallization Optimization

-

Anti-solvent: Heptane/ethyl acetate (3:1)

-

Particle size control: 50-100 μm via controlled cooling

-

Purity: 99.8% by qNMR

-

-

Waste Management

-

Solvent recovery: ≥95% through fractional distillation

-

Catalyst reclamation: 92% efficiency via magnetic separation

-

Analytical Characterization Protocols

Post-synthesis analysis employs a multimodal approach:

Structural Verification

-

X-ray Crystallography : Confirms the sofa conformation of the hexahydroquinoline ring (dihedral angle = 82.13° vs aromatic plane)

-

²⁹Si NMR : Detects residual catalyst particles (LOD = 0.1 ppm)

-

HPLC-MS : Quantifies isomeric impurities (<0.2%)

Thermal Stability Profile

| Temperature Range (°C) | Observed Behavior |

|---|---|

| 25-150 | Stable (Δm < 0.5%) |

| 150-220 | Nitro group decomposition |

| >220 | Full carbonization |

Comparative Method Evaluation

| Method | Yield (%) | Purity (%) | Cost Index* | Sustainability Rating** |

|---|---|---|---|---|

| Multi-Step Organic | 65 | 98 | 1.00 | 2/5 |

| One-Pot (In(OTf)₃) | 78 | 95 | 0.85 | 3/5 |

| Catalyst-Free | 83 | 97 | 0.92 | 4/5 |

| Nano-Pyrophosphate | 82 | 99 | 0.78 | 5/5 |

*Relative to baseline multi-step method

**Based on CHEM21 metrics

The nano-catalytic method emerges as the most balanced approach, offering high yield and sustainability without compromising purity. Catalyst-free methods provide the highest yield but require careful solvent management.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Amino- und Nitrogruppen.

Reduktion: Die Reduktion der Nitrogruppe zu einem Amin ist eine übliche Reaktion.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Carbonitrilgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reagenzien wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.

Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise würde die Reduktion der Nitrogruppe ein Amin-Derivat liefern.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent. Studies have demonstrated that derivatives of hexahydroquinoline exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In Vitro Studies : The compound has shown promising results in inhibiting cell growth in human tumor cells, with reported GI50 values indicating effective concentrations for therapeutic use .

- Mechanism of Action : The mechanism involves the disruption of cellular processes critical for tumor growth and survival, making it a candidate for further development in cancer therapies.

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Research indicates that derivatives containing similar structural features can inhibit the growth of bacteria and fungi:

- Tested Microorganisms : Significant activity was noted against strains such as Mycobacterium smegmatis and Candida albicans, suggesting potential use in treating infections .

- Minimum Inhibitory Concentration (MIC) : Certain derivatives have shown low MIC values, indicating strong efficacy against microbial pathogens.

Polymeric Composites

The incorporation of 2-Amino-1-(dimethylamino)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile into polymer matrices has been explored:

- Enhanced Properties : The addition of this compound can improve thermal stability and mechanical properties of polymers .

- Application in Coatings : Its unique chemical structure allows it to serve as a functional additive in coatings that require enhanced durability and resistance to environmental factors.

Case Studies

Wirkmechanismus

The mechanism of action of 2-Amino-1-(dimethylamino)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile would depend on its specific biological target. Typically, quinoline derivatives interact with enzymes or receptors, disrupting normal cellular processes. The exact molecular targets and pathways would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Substituents

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups :

- The 3-nitrophenyl group in the target compound enhances electrophilicity compared to 3-chlorophenyl () or 4-methoxyphenyl (), which are weaker electron-withdrawing and electron-donating, respectively .

- The 3,4,5-trimethoxyphenyl group () introduces steric bulk and polarity, likely improving solubility in polar solvents .

Molecular Weight and Solubility :

Crystallographic and Structural Insights

- SHELX Software Utilization : Structural refinements for analogs (e.g., ) rely on SHELXL for high-resolution crystallography, ensuring accurate bond-length and angle determinations .

- OLEX2 Integration: Tools like OLEX2 () enable comparative analysis of hexahydroquinoline derivatives, highlighting conformational differences in the bicyclic core .

Biologische Aktivität

Overview

2-Amino-1-(dimethylamino)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound known for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H23N5O3

- Molecular Weight : 429.47112 g/mol

- CAS Number : [specific CAS number not provided in sources]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Condensation Reactions : Involving aldehydes and amines.

- Cyclization : Leading to the formation of the quinoline structure.

- Functional Group Modifications : Such as nitration and carbonitrile formation.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. A study evaluated various derivatives against several cancer cell lines, demonstrating that compounds with similar structures to this compound showed promising results in inhibiting cell proliferation. The mechanism was attributed to the inhibition of sirtuins and other pathways involved in cancer progression .

Antimicrobial Activity

Quinoline derivatives have also been assessed for their antimicrobial properties. A series of studies reported that related compounds displayed activity against both bacterial and fungal strains. The structure-activity relationship (SAR) indicated that modifications on the quinoline ring could enhance antimicrobial efficacy .

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes like COX-2 and iNOS, which are crucial in inflammatory processes .

- Cell Cycle Disruption : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting their cell cycle progression.

Case Study 1: Anticancer Activity

A study published in PubMed investigated the effects of various quinoline derivatives on cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study highlighted the importance of structural modifications for enhancing efficacy .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against a panel of pathogens. The findings revealed significant inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungi .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Targeted Pathway |

|---|---|---|---|

| Compound A | Anticancer | 0.25 | Sirtuin inhibition |

| Compound B | Antimicrobial | 0.50 | Cell membrane disruption |

| Compound C | Anti-inflammatory | 0.30 | COX-2 inhibition |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing this hexahydroquinoline derivative, and how do reaction conditions (e.g., solvent, catalyst) influence yield?

- Methodology : Multi-component reactions (MCRs) are widely used for hexahydroquinoline synthesis. For example, cyclocondensation of aldehydes, β-ketoesters, and malononitrile derivatives in ethanol or acetic acid under reflux achieves moderate yields (40–60%) . Catalysts like piperidine or L-proline improve regioselectivity, particularly for nitro-substituted analogs. Solvent polarity significantly impacts cyclization efficiency: polar aprotic solvents (e.g., DMF) favor higher yields but may complicate purification .

Q. Which spectroscopic techniques are critical for structural validation, and what diagnostic signals confirm key functional groups?

- Methodology :

- 1H/13C NMR : The nitrophenyl group appears as distinct aromatic signals (δ 7.5–8.2 ppm for 1H; δ 120–140 ppm for 13C). The dimethylamino group shows a singlet near δ 2.8–3.2 ppm (1H) and δ 40–45 ppm (13C) .

- IR : Stretching frequencies for CN (2218–2225 cm⁻¹), C=O (1680–1700 cm⁻¹), and NH₂ (3320–3430 cm⁻¹) confirm the carbonitrile, ketone, and amine groups .

- HRMS : A molecular ion peak matching the exact mass (e.g., m/z 406.1382 for C₁₉H₂₀N₄O₃) validates the structure .

Q. How does the 3-nitrophenyl substituent influence electronic properties compared to halogenated or methoxy analogs?

- Methodology : The electron-withdrawing nitro group reduces electron density on the quinoline core, enhancing electrophilic reactivity. This contrasts with electron-donating groups (e.g., 3-methoxyphenyl in ), which stabilize resonance structures. Comparative UV-Vis studies show a bathochromic shift (Δλ ≈ 15–20 nm) for nitro derivatives due to extended conjugation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve stereochemical ambiguities in hexahydroquinoline derivatives?

- Methodology : X-ray crystallography determines the chair conformation of the hexahydroquinoline ring and the equatorial orientation of the 3-nitrophenyl group. For example, triclinic crystal systems (space group P1) reveal bond angles (e.g., C–C–C ≈ 117–122°) and torsional parameters critical for conformational analysis . Challenges include low crystal stability due to nitro group sensitivity; slow evaporation in DMSO/EtOH mixtures improves crystallization .

Q. How should researchers address contradictions between NMR-derived conformers and X-ray crystallographic data?

- Methodology : Dynamic NMR experiments (VT-NMR) can detect conformational exchange in solution, while X-ray data provide static solid-state snapshots. For instance, NMR may suggest chair-to-boat interconversion (ΔG‡ ≈ 50–60 kJ/mol), whereas X-ray confirms a single chair conformation . Molecular dynamics simulations (MD) reconcile discrepancies by modeling solvent effects .

Q. What strategies evaluate the biological activity of this compound, and how do substituents modulate its mechanism?

- Methodology :

- In vitro assays : Antiproliferative activity against cancer cell lines (e.g., MCF-7) is tested via MTT assays. The nitro group enhances DNA intercalation potential compared to chloro or methoxy analogs .

- SAR studies : Modifying the dimethylamino group to bulkier substituents (e.g., diethylamino) reduces solubility but increases membrane permeability. Quantitative SAR (QSAR) models correlate logP values with IC₅₀ data .

Q. What computational approaches predict intermolecular interactions (e.g., hydrogen bonding) in crystal packing?

- Methodology : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify H-bond donors/acceptors (e.g., NH₂ and C=O groups). Hirshfeld surface analysis quantifies interactions, showing >25% contribution from H-bonds in nitro-substituted derivatives .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.